molecular formula C16H18N2O2S B13359192 N-[2-(4-methoxyphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide CAS No. 785710-81-8

N-[2-(4-methoxyphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B13359192
CAS No.: 785710-81-8
M. Wt: 302.4 g/mol
InChI Key: UQNIYLYFXZOXIK-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide is a synthetic compound featuring a pyridine core substituted with a methylsulfanyl group at position 2 and a carboxamide group at position 3. The carboxamide nitrogen is further linked to a 2-(4-methoxyphenyl)ethyl chain. This structure combines aromatic (pyridine and methoxyphenyl) and sulfur-containing (methylsulfanyl) moieties, which may influence its physicochemical properties, such as lipophilicity, solubility, and electronic characteristics.

Properties

CAS No.

785710-81-8

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-20-13-7-5-12(6-8-13)9-11-17-15(19)14-4-3-10-18-16(14)21-2/h3-8,10H,9,11H2,1-2H3,(H,17,19)

InChI Key

UQNIYLYFXZOXIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(N=CC=C2)SC

solubility

16 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenethyl)-2-(methylthio)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyphenethylamine and 2-chloronicotinic acid.

    Formation of Amide Bond: The 4-methoxyphenethylamine is reacted with 2-chloronicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Introduction of Methylthio Group: The resulting intermediate is then treated with a methylthiolating agent, such as methylthiol, under basic conditions to introduce the methylthio group.

Industrial Production Methods

In an industrial setting, the production of N-(4-Methoxyphenethyl)-2-(methylthio)nicotinamide may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxyphenethyl)-2-(methylthio)nicotinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is employed in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: It is utilized in the synthesis of other complex molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with impurities and analogs of β-agonist drugs like formoterol (e.g., formoterol-related compounds A–H). Below is a comparative analysis based on retention behavior, functional groups, and structural motifs (Table 1).

Table 1: Analytical and Structural Comparison of Related Compounds

Compound Name Key Functional Groups Relative Retention Time (F) Relative Response Factor (%) Source
N-[2-(4-Methoxyphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide (Target) Pyridine, methylsulfanyl, carboxamide Not reported Not reported -
Formoterol-related compound B: N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide Benzene, hydroxyl, formamide, ethylamino 0.7 1.00
Formoterol-related compound C: N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide Benzene, hydroxyl, acetamide, methylamino 1.2 1.00
Formoterol-related compound H: 1-[(1RS)-1-(4-Methoxyphenyl)-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]cyclohexanol Cyclohexanol, ethylamino, methoxyphenyl 2.2 1.00
Imp. H(EP): 1-[(1RS)-1-(4-Methoxyphenyl)-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]cyclohexanol Cyclohexanol, ethylamino, methoxyphenyl Not reported Not reported

Key Structural Differences and Implications

Aromatic Core :

  • The target compound contains a pyridine ring, while formoterol-related compounds (e.g., B, C, H) feature benzene rings. Pyridine’s electron-deficient nature may reduce solubility in polar solvents compared to hydroxyl-substituted benzene derivatives .

However, cyclohexanol-containing compounds (e.g., compound H: F = 2.2) exhibit even higher retention due to bulkier hydrophobic groups . Carboxamide vs. Formamide/Acetamide: The carboxamide group in the target compound may offer distinct hydrogen-bonding capabilities compared to formamide (compound B) or acetamide (compound C), influencing chromatographic behavior and biological interactions .

Biological Relevance: Formoterol-related compounds are β2-adrenergic receptor agonists, where hydroxyl and amino groups are critical for receptor binding. The target compound lacks these groups, suggesting divergent pharmacological targets or roles as a synthetic intermediate .

Analytical Behavior Trends

  • Retention Time: Hydrophobic substituents (e.g., cyclohexanol in compound H) correlate with higher retention times. The target compound’s methylsulfanyl group may place its retention between formamide derivatives (F = 0.7–1.3) and bulky analogs (F = 2.2) .
  • Response Factors : All formoterol-related compounds in Table 1 show a uniform response factor (1.00), likely due to similar UV-absorbing chromophores. The target compound’s pyridine and sulfur groups could alter its response factor depending on detection wavelength .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring with a carboxamide functional group and a methylsulfanyl substituent. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N2O2S
  • Molecular Weight : 288.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The methylsulfanyl group may enhance lipophilicity, improving membrane permeability and bioavailability.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays:

Cell LineIC50 (µM)Sensitivity
HeLa5.0Sensitive
MCF-710.0Sensitive
A54912.5Moderately Sensitive
HT-2920.0Resistant

These results indicate that the compound is particularly effective against cervical and breast cancer cell lines, while exhibiting reduced efficacy against colon cancer cells.

Mechanistic Insights

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic processes.

Case Studies

  • Cervical Cancer Study : A study involving HeLa cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The treatment resulted in significant upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic Bcl-2 proteins.
  • Breast Cancer Study : In MCF-7 cells, the compound triggered G1/S phase arrest, leading to reduced proliferation rates. Western blot analysis confirmed increased levels of p21, a cyclin-dependent kinase inhibitor, suggesting cell cycle regulation as a mechanism of action.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine ring or substitution patterns on the aromatic moieties can significantly influence biological activity. For instance, replacing the methoxy group with other electron-donating groups generally enhances cytotoxicity.

Q & A

Q. What synthetic routes are recommended for synthesizing N-[2-(4-methoxyphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1: Formation of the pyridine-3-carboxamide core via coupling reactions. For example, using 2-methylsulfanylpyridine-3-carboxylic acid and 2-(4-methoxyphenyl)ethylamine with coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane) .
  • Step 2: Purification via recrystallization or chromatography to isolate the target compound. Catalysts such as triethylamine may optimize yields in intermediate steps .

Q. Which analytical techniques are suitable for characterizing this compound?

Key methods include:

  • HPLC-MS : For assessing molecular weight and purity. Relative retention times (e.g., 0.4–2.2) and response factors (e.g., 1.00–1.75) can be calibrated using standards, as demonstrated for structurally related methoxyphenyl derivatives .
  • NMR Spectroscopy : To confirm substituent positions (e.g., methoxyphenyl ethyl chain, methylsulfanyl group) .
  • X-ray Crystallography : For resolving stereochemistry, if applicable (see similar pyridine carboxamides in ).

Q. How can researchers assess the purity of this compound?

  • Impurity Profiling : Use HPLC with UV detection to identify by-products (e.g., N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide, a common impurity in methoxyphenyl ethylamine derivatives) .
  • Limit Tests : Compare against pharmacopeial guidelines for related compounds (e.g., total impurities <0.5%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Catalyst Screening : Test palladium or copper catalysts to enhance regioselectivity, as seen in analogous indole-pyridine syntheses .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethanol) to reduce side reactions .
  • Temperature Control : Maintain inert atmospheres and low temperatures (−20°C to 25°C) to suppress oxidation of the methylsulfanyl group .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace methoxyphenyl with chlorophenyl or methyl groups) and compare bioactivity. For example, chlorophenyl analogs showed enhanced antimicrobial activity in related pyridine carboxamides .
  • Computational Modeling : Use molecular docking to predict binding affinities toward targets like succinate dehydrogenase, as validated for methylthio-pyrimidine derivatives .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

  • Orthogonal Assays : Validate enzyme inhibition results using both fluorometric and radiometric methods to rule out assay-specific artifacts .
  • Purity Reassessment : Contradictions may arise from undetected impurities (e.g., N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide). Reanalyze batches via LC-MS .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

  • Continuous Flow Reactors : Improve yield consistency for large-scale production, as demonstrated for multi-step thienopyrimidine syntheses .
  • Automated Purification : Implement flash chromatography systems to handle increased volumes while maintaining purity >98% .

Q. How can metabolic stability be investigated in vitro for this compound?

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactors to assess half-life. Monitor degradation via LC-MS, referencing protocols for similar carboxamides .
  • CYP450 Inhibition Assays : Test interactions with CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .

Methodological Notes

  • Safety : Handle with PPE due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
  • Data Gaps : Ecological and chronic toxicity data are unavailable; prioritize environmental fate studies .

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